molecular formula C13H9N3O3 B3032897 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- CAS No. 61962-84-3

2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-

Cat. No. B3032897
CAS RN: 61962-84-3
M. Wt: 255.23 g/mol
InChI Key: QPSXAAGDASBOCX-UHFFFAOYSA-N
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Description

The compound "2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-" is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. For instance, a novel approach to synthesize related compounds, 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles, involves C–H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene . Another study describes the formation of a 3H-imidazo[4,5-b]pyridine derivative from the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine and base in benzene . These methods highlight the versatility in synthesizing imidazo[4,5-b]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The structure determination is often done spectroscopically, as seen in the study where the structures of synthesized compounds were determined using this method . The solid-state structure can also be determined by single-crystal X-ray diffraction technique, which provides detailed information about the molecular geometry .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various functionalization reactions. For example, the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-ones with pyridin-2-amine under specific conditions leads to the formation of imidazo[1,2-a]pyridin-2-one derivatives . Additionally, a one-pot synthesis method has been developed for the construction of imidazo[1,2-a]pyridines, which is a metal-free approach for forming C-N, C-O, and C-S bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives include strong UV absorption and fluorescence, as observed in a library of π-expanded imidazo[1,2-a]pyridines . The thermal stability and magnetic properties of these compounds can also be significant, as demonstrated by the synthesis and characterization of imidazo[1,2-a]pyridin-2-ylacetic acid and its metal complexes . The electronic spectra and magnetic properties are influenced by the coordination environment and the presence of hydrogen bonds in the crystal lattice .

Scientific Research Applications

Synthesis of Novel Therapeutic Agents

  • The imidazo[4,5-b]pyridine nucleus, recognized for its biological activities, has led to the one-pot synthesis of (1H, 3H) imidazo(4,5-b) pyridines as potential inhibitors of Lumazine synthase in M. tuberculosis. This enzyme, absent in mammalian cells but present in various microorganisms, makes these compounds significant for the development of anti-tubercular agents. Compounds synthesized exhibited promising anti-tubercular properties in vitro, suggesting potential as new therapeutic leads against M. tuberculosis infection (Harer & Bhatia, 2015).

Chemical Synthesis and Structural Elaboration

  • Derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one have been synthesized through processes like nitration, alkylation, and reaction with itaconic acid. These synthetic routes provide a foundation for further chemical modifications and the exploration of new biological activities (Smolyar et al., 2007).

Antiglycation and Antioxidant Potential

  • A series of imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidative potential. Compounds with di and trihydroxy substitutions exhibited significant activities, highlighting the therapeutic potential of these derivatives in managing diseases associated with protein glycation and oxidative stress (Taha et al., 2015).

Antibacterial Applications

  • Novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and showed in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These findings suggest the potential use of these compounds in developing new antimicrobial agents (Mallemula et al., 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSXAAGDASBOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474824
Record name 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-

CAS RN

61962-84-3
Record name 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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